(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one
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Description
(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.193. The purity is usually 95%.
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Scientific Research Applications
NMR Characterization and Stereochemistry
One application involves the use of Nuclear Magnetic Resonance (NMR) to study the structural characteristics of related tricyclic compounds, such as 1-azatricyclo[3.3.1.1^3,7]decane derivatives. Through 1H and 13C NMR methods, researchers have deduced stereo and stereoelectronic effects, providing complete proton and carbon chemical shift assignments for these compounds, which aids in understanding their three-dimensional structures and reactivity (Fernández et al., 1989).
Transition-State Mimics for Peptide Folding
Another study highlights the synthesis of 1-azatricyclo[3.3.1.1^3,7]decane-2-one, a compound of interest due to its twisted amide configuration. Such compounds are explored as transition-state mimics for enzyme-catalyzed cis-trans isomerization of amides, which is a crucial process in peptide and protein folding. This research offers insights into the stabilization mechanisms of high-energy amide conformations, contributing to the understanding of protein structure and function (Komarov et al., 2015).
Chiral Molecule Synthesis
The synthesis of chiral, C2-symmetric molecules from tricyclic precursors demonstrates another application area. A study showcases the transformation of a specific enantiomerically pure compound into a chiral C2-symmetric 2-oxatricyclo[3.3.1.1^3,7]decane-4,8-dione through molecular rearrangement. This work contributes to the field of chiral chemistry, with implications for the synthesis of enantiomerically pure substances and the study of their optical properties (Žilinskas et al., 2005).
Reactivity and Pi-Selectivities
Investigations into the pi-selectivities of hydride additions to tricyclic ketones and enones provide insights into the reactivity of these compounds. Such studies, involving both experimental and computational methods, help elucidate the electronic and steric factors influencing the selectivity of reactions involving tricyclic compounds, contributing to a deeper understanding of their chemical behavior (Yadav & Balamurugan, 2002).
Bridged Oxazonine Synthesis
The synthesis of bridged oxazonine derivatives via cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides represents another application. This approach leads to novel tricyclic structures, offering a synthetic pathway to complex heterocyclic systems that could have applications in materials science and pharmaceutical chemistry (Nitta et al., 1979).
Properties
IUPAC Name |
(1S,2R,6S,7R)-3-oxatricyclo[5.3.0.02,6]decan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-2-1-5-8(7)6-3-4-11-9(5)6/h5-6,8-9H,1-4H2/t5-,6-,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWFTXIJARWJJB-HMJBSVBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C3C2CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@H]1[C@@H]3[C@H]2CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.